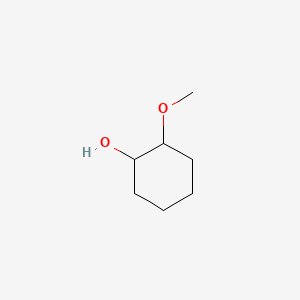
rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans (Rac-MPCA) is a chiral molecule that is of interest for its potential applications in fields such as medicinal chemistry and materials science. It is a small molecule that can be easily synthesized, and its chirality and chemical structure make it a useful starting material for the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including chiral drugs, chiral polymers, and chiral catalysts. It has also been used in the synthesis of a variety of chiral organometallic compounds, such as chiral copper and nickel complexes. In addition, rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has been used in the synthesis of chiral polymers for use in drug delivery systems, and in the synthesis of chiral catalysts for use in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans is not well understood. However, it is believed to involve the formation of a chiral intermediate, which is then converted into the desired product. The chiral intermediate is formed through the condensation of the aldehyde and the ketone, with the chiral catalyst. The intermediate is then converted into the desired product via a series of reactions, such as hydrogenation, hydrolysis, and oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans have not been extensively studied. However, it is believed to be relatively non-toxic, and it has been used in the synthesis of a variety of compounds. It is also believed to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively non-toxic, which makes it safer to use in the laboratory. Additionally, it is easily synthesized, which makes it a useful starting material for the synthesis of a variety of compounds. However, it is not as widely used as some other chiral molecules, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several potential future directions for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans. One potential direction is the development of new synthesis methods for the synthesis of chiral molecules. Additionally, further research into the biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could reveal potential therapeutic applications. Finally, further research into the mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could lead to the development of new applications for the molecule.
Synthesemethoden
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans can be synthesized via an asymmetric aldol reaction. This reaction involves the condensation of an aldehyde and a ketone, with a chiral catalyst, to form a chiral product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The chiral catalyst employed in this reaction can be a chiral amine, such as a chiral amino alcohol, or a chiral sulfoxide. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction is typically complete within one hour.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-methyl-5-phenyl-2-pyrazoline.", "Step 2: Reduction of 3-methyl-5-phenyl-2-pyrazoline with sodium borohydride in the presence of hydrochloric acid to form (3R,4S)-4-(3-methylphenyl)pyrrolidine.", "Step 3: Hydrolysis of (3R,4S)-4-(3-methylphenyl)pyrrolidine with sodium hydroxide to form rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid.", "Step 4: Conversion of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid to the trans isomer using acetic anhydride and pyrrolidine." ] } | |
CAS-Nummer |
2103401-56-3 |
Produktname |
rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



